molecular formula C21H27ClN2O B1678544 Pyronine B CAS No. 2150-48-3

Pyronine B

Cat. No. B1678544
CAS RN: 2150-48-3
M. Wt: 358.9 g/mol
InChI Key: CXZRDVVUVDYSCQ-UHFFFAOYSA-M
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Description

Pyronine B is an organic cationic dye . It is often used as a solution-processable and heating-free n-type dopant for soft electronics . The empirical formula is C42H54Cl8Fe2N4O2 .


Synthesis Analysis

Pyrone moieties, which are present in Pyronine B, can be synthesized by a diverse range of synthetic methods, resulting in the formation of various derivatives through chemical modifications . Pyronine B and graphene were electropolymerized on the carbon molecular wire electrode (CMWE) by electrochemical method to get a PB-GR copolymer modified CMWE .


Molecular Structure Analysis

The molecular formula of Pyronine B is C21H27ClN2O . The average mass is 358.905 Da and the monoisotopic mass is 358.181183 Da .


Chemical Reactions Analysis

Pyrone moieties are present in natural products and can be synthesized by a diverse range of synthetic methods, resulting in the formation of various derivatives through chemical modifications . Pyronine B and graphene were electropolymerized on the carbon molecular wire electrode (CMWE) by electrochemical method to get a PB-GR copolymer modified CMWE .


Physical And Chemical Properties Analysis

Pyronine B has a molecular weight of 358.91 and is soluble in water . It should be stored at 2-8°C in a sealed container .

Future Directions

Pyronine B and graphene were electropolymerized on the carbon molecular wire electrode (CMWE) by electrochemical method to get a PB-GR copolymer modified CMWE . This could open up new possibilities for the use of Pyronine B in the field of electrochemistry.

properties

IUPAC Name

[6-(diethylamino)xanthen-3-ylidene]-diethylazanium;chloride
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InChI

InChI=1S/C21H27N2O.ClH/c1-5-22(6-2)18-11-9-16-13-17-10-12-19(23(7-3)8-4)15-21(17)24-20(16)14-18;/h9-15H,5-8H2,1-4H3;1H/q+1;/p-1
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InChI Key

CXZRDVVUVDYSCQ-UHFFFAOYSA-M
Source PubChem
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Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C3C=CC(=[N+](CC)CC)C=C3O2.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C21H27ClN2O
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Related CAS

62669-69-6 (perchlorate)
Record name Pyronine B
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DSSTOX Substance ID

DTXSID1062209
Record name Pyronine B
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Molecular Weight

358.9 g/mol
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Physical Description

Green needles; [Amresco MSDS]
Record name Pyronine B
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Product Name

Pyronine B

CAS RN

2150-48-3
Record name Pyronine B
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Record name Xanthylium, 3,6-bis(diethylamino)-, chloride (1:1)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of Pyronine B?

A1: Pyronine B has a molecular formula of C17H19ClN2O and a molecular weight of 302.80 g/mol. []

Q2: What are the spectroscopic properties of Pyronine B?

A2: Pyronine B exhibits characteristic absorbance and fluorescence spectra. In aqueous solutions, it typically shows an absorbance maximum around 545-550 nm. [] The exact position of the absorbance and emission maxima can be influenced by factors such as solvent polarity, pH, and the presence of complexing agents. [, ]

Q3: How does Pyronine B interact with cyclodextrins?

A3: Pyronine B forms inclusion complexes with cyclodextrins, particularly β-cyclodextrin (βCD) and γ-cyclodextrin (γCD). This interaction is driven by hydrophobic forces and can lead to changes in the spectroscopic properties of Pyronine B, such as shifts in absorbance and fluorescence maxima, as well as changes in fluorescence intensity. [, , ]

Q4: Can Pyronine B be incorporated into polymer films?

A4: Yes, Pyronine B can be incorporated into polymer films, such as cellulose diacetate and polyvinyl alcohol. The presence of plasticizers in these films can impact the oxygen permeability and, consequently, the fluorescence properties of incorporated Pyronine B. []

Q5: How is Pyronine B used in analytical chemistry?

A5: Pyronine B acts as a spectroscopic probe in various analytical applications. It is used in the determination of compounds like glucose [], artemisinin [, ], vanadium [], nitrite [], chondroitin sulfate [], hyaluronic acid [], RNA [], heparin [], and iodide []. These methods rely on the changes in Pyronine B's spectroscopic properties upon interaction with the target analyte or through its involvement in enzyme-catalyzed reactions.

Q6: How is Pyronine B employed in fluorescence-based assays?

A6: Pyronine B serves as a fluorogenic substrate for enzymes like horseradish peroxidase (HRP) and tyrosinase. In the presence of these enzymes and their respective substrates (e.g., hydrogen peroxide, artemisinin), Pyronine B undergoes oxidation, leading to fluorescence quenching. This phenomenon allows for the indirect detection and quantification of the enzyme substrates. [, , ]

Q7: Can Pyronine B be used for metal ion detection?

A7: Yes, Pyronine B forms complexes with certain metal ions, causing changes in its spectroscopic properties. This characteristic has been exploited for the determination of trace amounts of metal ions, such as vanadium, through methods like cloud point extraction coupled with flow injection analysis and fluorescence detection. []

Q8: Does Pyronine B interact with nucleic acids?

A8: Pyronine B exhibits a strong affinity for nucleic acids, particularly DNA and RNA. It can intercalate into the DNA helix, leading to changes in its spectroscopic properties. This interaction forms the basis for several analytical methods for nucleic acid detection and quantification. [, , ]

Q9: How does Pyronine B interact with proteins?

A9: Pyronine B interacts with proteins, such as bovine serum albumin (BSA). The interaction primarily occurs through electrostatic forces, causing fluorescence quenching of BSA. This interaction can be utilized to study protein-ligand binding and conformational changes in proteins. []

Q10: What are some other applications of Pyronine B?

A10: Besides analytical applications, Pyronine B finds use in areas like:

  • Microscopy: It can be used as a stain for biological samples, particularly for visualizing cellular components like RNA. []
  • Photocatalysis: Pyronine B has been investigated as a sensitizer in photocatalytic systems for degrading organic pollutants. [, , ]

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